2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a urease inhibitor, which is significant for treating infections caused by Helicobacter pylori.
Antimicrobial Agents: Thiadiazole derivatives, including this compound, have demonstrated potent antimicrobial activities against various bacterial and fungal strains.
Biological Studies: The compound has been used in molecular docking studies to understand its interactions with biological targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach .
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide can be compared with other thiadiazole derivatives:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Exhibits activity against Mycobacterium tuberculosis.
1,3,4-thiadiazole derivatives: These compounds have been widely studied for their diverse biological activities, including anti-inflammatory, antituberculosis, and anticonvulsant properties.
Properties
Molecular Formula |
C17H16N4O2S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-11(24-17-21-20-16(18)25-17)15(22)19-12-7-9-14(10-8-12)23-13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,20)(H,19,22) |
InChI Key |
PKWBFNZNCPOPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)SC3=NN=C(S3)N |
Origin of Product |
United States |
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